molecular formula C16H19NO6 B12903076 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one

3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one

Cat. No.: B12903076
M. Wt: 321.32 g/mol
InChI Key: WTDITGZTCJUXEV-GHXNOFRVSA-N
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Description

3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of nitrobenzylidene derivatives This compound is characterized by the presence of a diethoxy-substituted nitrobenzylidene group attached to a methyldihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 5-methyldihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-(4,5-diamino-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one.

    Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)-5-methyldihydrofuran-2(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
  • 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
  • 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one

Uniqueness

3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The diethoxy substitution can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its dimethoxy analogs.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C16H19NO6/c1-4-21-14-8-11(7-12-6-10(3)23-16(12)18)13(17(19)20)9-15(14)22-5-2/h7-10H,4-6H2,1-3H3/b12-7-

InChI Key

WTDITGZTCJUXEV-GHXNOFRVSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/CC(OC2=O)C)[N+](=O)[O-])OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2CC(OC2=O)C)[N+](=O)[O-])OCC

Origin of Product

United States

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